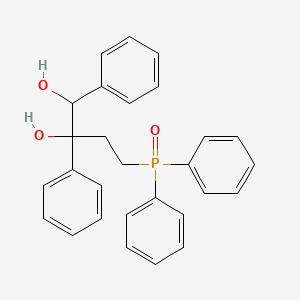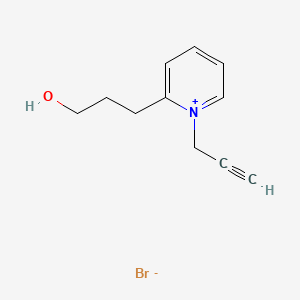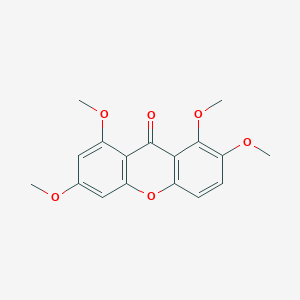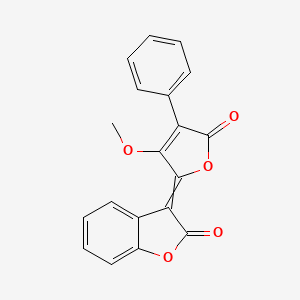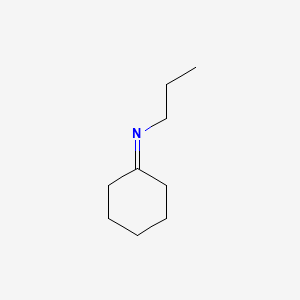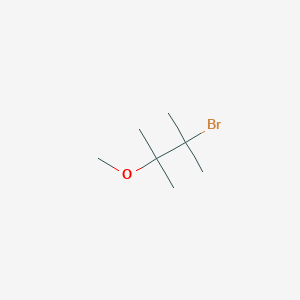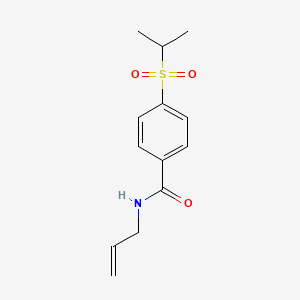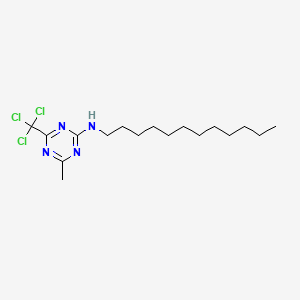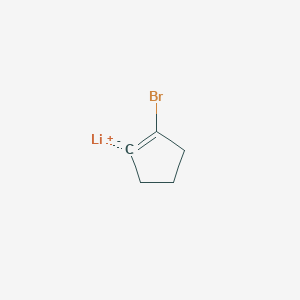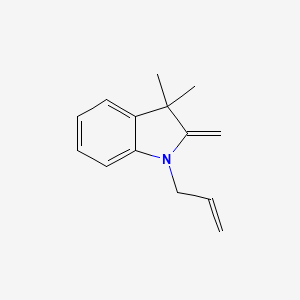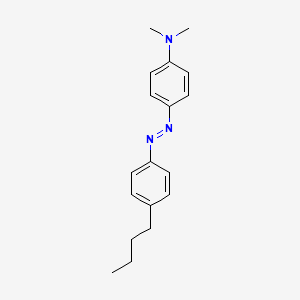
p-((p-Butylphenyl)azo)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((p-Butylphenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((p-Butylphenyl)azo)-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, p-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form the azo compound.
The reaction conditions are crucial for the successful synthesis of the compound. The temperature is usually maintained at low levels (0-5°C) during the diazotization step to prevent the decomposition of the diazonium salt. The pH of the reaction medium is also carefully controlled to ensure efficient coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
p-((p-Butylphenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
p-((p-Butylphenyl)azo)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to undergo specific chemical transformations.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of p-((p-Butylphenyl)azo)-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, making it useful in various applications. The azo group can also participate in electron transfer processes, which are essential in dye-sensitized solar cells and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- p-((p-Tolyl)azo)-N,N-dimethylaniline
- p-((p-Ethylphenyl)azo)-N,N-dimethylaniline
- p-((p-Propylphenyl)azo)-N,N-dimethylaniline
Uniqueness
p-((p-Butylphenyl)azo)-N,N-dimethylaniline is unique due to its specific substituent groups, which impart distinct physical and chemical properties. The butyl group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
Properties
CAS No. |
24596-39-2 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[(4-butylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(2)3/h7-14H,4-6H2,1-3H3 |
InChI Key |
NUOPHVOWBDFAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
